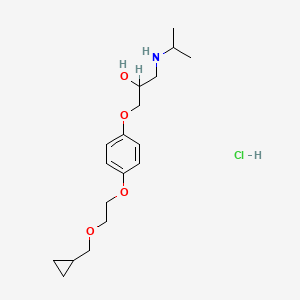

Cicloprolol Hydrochloride

Description

Properties

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQJSQQPCCLGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63659-12-1 (Parent) | |

| Record name | Cicloprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20979981 | |

| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63686-79-3 | |

| Record name | Cicloprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLOPROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T355YD4791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes to Celiprolol Base

The synthesis of celiprolol hydrochloride begins with the preparation of the free base, celiprolol, followed by salt formation with hydrochloric acid. The foundational synthetic pathway involves the reaction of N-[3-acetyl-4-(2-hydroxy-3'-bromo)propoxy]phenyl-N'-diethylurea with tert-butylamine in aqueous medium. This step proceeds via nucleophilic substitution, where the bromine atom in the epoxypropane intermediate is displaced by the amine group of tert-butylamine.

Key reaction parameters include maintaining the temperature at 15–30°C during the substitution reaction to optimize yield and minimize side products. Post-reaction, the mixture is concentrated under reduced pressure, and the crude celiprolol base is extracted using ethyl acetate. Acidic work-up with dilute hydrochloric acid (pH 1.5–2.0) facilitates the separation of the aqueous layer, which is subsequently basified with sodium hydroxide to precipitate the free base. This initial extraction yields celiprolol base with approximately 77% efficiency but contains residual impurities such as bis-urea derivatives (Impurity B) and urea analogs (Impurity C and E).

Purification of Celiprolol Base via Carboxylic Acid Ester Solvents

A critical advancement in celiprolol base purification is the use of carboxylic acid ester solvents, which replace hazardous ethers like diethyl ether. Ethyl acetate, isopropyl acetate, and n-butyl acetate are preferentially employed due to their favorable solubility profiles, low toxicity, and environmental compatibility. The purification process involves dissolving the crude base in one of these solvents at ambient temperature (10–40°C), followed by cooling to 0–25°C to induce crystallization.

Table 1: Impurity Profile of Celiprolol Base Before and After Purification

| Impurity | Pre-Purification (%) | Post-Purification (%) |

|---|---|---|

| Impurity B | 0.25 | 0.0765 |

| Impurity C | 0.15 | Not Detected |

| Impurity E | 0.10 | Not Detected |

| Total Impurities | 1.50 | 0.08 |

Data derived from Example 1 of WO2007029155A2.

The crystallization step effectively reduces total impurities to 0.08%, far below the European Pharmacopoeia threshold of 0.5%. This method’s efficacy stems from the selective solubility of celiprolol base in ester solvents, which excludes higher molecular weight by-products and enantiomeric impurities. The purified base is isolated via filtration or centrifugation and dried at 30–35°C to obtain the monohydrate form, which is essential for consistent salt formation.

Conversion to Celiprolol Hydrochloride Form I

The final step involves converting the purified celiprolol base monohydrate to its hydrochloride salt. This is achieved by dissolving the base in a acetone-water mixture (98:2 v/v) and treating it with concentrated hydrochloric acid under controlled conditions. The process is outlined below:

- Dissolution and Decolorization : Celiprolol base (44 g) is dissolved in acetone (695 mL) and water (13.5 mL), followed by treatment with activated carbon to adsorb chromatic impurities.

- Seeding and Acidification : The solution is cooled to 15–20°C and seeded with celiprolol hydrochloride Form I crystals to initiate nucleation. Hydrochloric acid (11.5 g) is added gradually to adjust the pH to 5.8–6.3, ensuring precise protonation of the amine group.

- Crystallization and Drying : The mixture is stirred for 30 minutes to promote crystal growth, after which the product is filtered and dried under vacuum. The resultant Form I polymorph exhibits a purity of >99.9%, with total impurities below 0.1%.

Critical Parameters for Salt Formation :

- Solvent Ratio : A high acetone-to-water ratio (98:2) minimizes solvation of impurities and enhances crystal lattice integrity.

- Seeding Temperature : Maintaining 15–20°C during seeding prevents premature crystallization and ensures uniform particle size distribution.

- pH Control : A narrow pH range (5.8–6.3) is vital to avoid over-acidification, which can induce degradation or form undesirable salts.

Analytical Validation of Purity

High-performance liquid chromatography (HPLC) is the primary analytical tool for assessing celiprolol hydrochloride purity. The method employs a C18 column, gradient elution with acetonitrile-phosphate buffer, and UV detection at 225 nm. The European Pharmacopoeia specifies retention time thresholds for Impurities B, C, and E, which are rigorously validated during quality control.

Table 2: HPLC Method Parameters for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (250 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 μL |

Industrial and Environmental Considerations

The replacement of diethyl ether with carboxylic acid ester solvents addresses significant industrial challenges, including explosion risks and environmental toxicity. Ethyl acetate, in particular, offers a safer alternative with comparable extraction efficiency and lower volatility. Moreover, the process’s ambient temperature requirements reduce energy consumption, aligning with green chemistry principles.

Comparative Analysis with Historical Methods

Early synthetic routes described in U.S. Patent 4,034,009 utilized ether-based extraction, which posed safety hazards and yielded celiprolol base with 1–2% impurities. The current method reduces impurity levels twenty-fold while enhancing operational safety. Furthermore, the direct use of reaction mixtures without intermediate isolation steps streamlines production, reducing cycle times by approximately 30%.

Chemical Reactions Analysis

Types of Reactions: Cicloprolol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using electrochemical methods to study its metabolic pathways.

Common Reagents and Conditions:

Oxidation: Electrochemical oxidation using a thin-layer cell coupled with mass spectrometry.

Reduction: Chemical reduction using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions using various nucleophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Cicloprolol hydrochloride serves as a valuable tool in cardiovascular research due to its ability to selectively block beta-1 adrenergic receptors while exhibiting intrinsic sympathomimetic activity. This dual mechanism allows researchers to explore various physiological processes related to heart function and blood pressure regulation.

Cardiovascular Disease Studies

- Hypertension Management : Cicloprolol has been used in studies to assess its effectiveness in lowering blood pressure by reducing heart rate and myocardial contractility. Its role in preventing cardiovascular events, such as heart attacks and strokes, is significant, particularly in high-risk populations.

- Heart Failure Research : The compound has been investigated for its potential benefits in managing symptoms of heart failure. Research indicates that cicloprolol may improve cardiac output and reduce hospitalizations associated with heart failure exacerbations .

Mechanistic Studies

Cicloprolol is utilized to study the underlying mechanisms of beta-adrenergic receptor activity, especially concerning cardiac remodeling post-myocardial infarction. Researchers have employed cicloprolol to elucidate how beta-blockade influences cardiac structure and function.

Clinical Applications

This compound is primarily indicated for:

- Hypertension : It effectively reduces blood pressure levels through its action on beta-1 receptors.

- Heart Failure : The drug aids in alleviating symptoms associated with heart failure, providing a therapeutic option for patients with this condition.

Comparative Analysis with Other Beta-Blockers

The following table compares this compound with other commonly used beta-blockers:

| Compound | Selectivity | Intrinsic Sympathomimetic Activity | Primary Indications |

|---|---|---|---|

| Cicloprolol | Beta-1 | Yes | Hypertension, Heart Failure |

| Metoprolol | Beta-1 | No | Hypertension, Angina |

| Propranolol | Non-selective | No | Hypertension, Anxiety |

| Atenolol | Beta-1 | No | Hypertension |

| Pindolol | Non-selective | Yes | Hypertension |

Cicloprolol's unique profile allows it to provide therapeutic benefits while potentially minimizing side effects commonly associated with non-selective beta-blockers .

Case Studies and Clinical Trials

Numerous case studies have documented the efficacy of cicloprolol in clinical settings:

Case Study Examples

- Heart Failure Management : A case study involving patients with heart failure demonstrated that treatment with cicloprolol resulted in improved exercise tolerance and reduced symptoms compared to baseline measurements .

- Hypertensive Patients : In another case study focusing on hypertensive patients, cicloprolol was found to significantly lower systolic and diastolic blood pressure over a six-month period, showcasing its effectiveness as a long-term treatment option .

Mechanism of Action

Cicloprolol Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The compound’s partial agonist activity at beta-1 receptors also contributes to its unique pharmacological profile .

Molecular Targets and Pathways:

Beta-1 Adrenergic Receptors: Primary target for the compound’s antagonistic effects.

Signaling Pathways: Inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream effects.

Comparison with Similar Compounds

Structural and Molecular Comparison with Similar β-Blockers

Cicloprolol hydrochloride belongs to a group of β-adrenergic blockers with structural and functional diversity. Key comparators include Celiprolol hydrochloride and Cloranolol hydrochloride, both sharing the β-blocker classification but differing in molecular architecture and receptor interactions (Table 1).

Table 1: Molecular and Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₈H₂₉NO₄·HCl | 359.89 | Cyclopropane ether side chain |

| Celiprolol hydrochloride | C₂₀H₃₃N₃O₄·HCl | ~415.45* | tert-Butylamino and acetyl groups |

| Cloranolol hydrochloride | C₁₃H₁₉Cl₂NO₂·HCl | ~328.35* | Dichlorophenoxy substituent |

*Calculated based on molecular formulas from .

- Celiprolol : A bulkier molecule with a tertiary butyl group, which may reduce central nervous system penetration due to increased polarity .

- Cloranolol: Features a dichlorophenoxy group, contributing to higher halogen content and possible metabolic stability .

Pharmacological and Receptor Selectivity Profiles

While all three compounds are β-blockers, their receptor selectivity and agonist/antagonist activity vary significantly (Table 2).

Table 2: Pharmacodynamic Comparison

* describes Cicloprolol as a partial β1-agonist, contrasting with its classification as an antagonist in . This discrepancy may reflect context-dependent activity (e.g., tissue-specific effects or concentration-dependent responses).

- Cicloprolol : Partial agonism at β1-receptors may reduce adverse effects like bradycardia compared to pure antagonists .

- Celiprolol : Dual β1-antagonism and β2-agonism confer vasodilation, making it suitable for patients with peripheral artery disease .

- Cloranolol: Non-selective blockade increases risks of bronchoconstriction and metabolic side effects .

Clinical and Regulatory Considerations

- Cicloprolol: Listed under WHO International Non-Proprietary Name (INN) and regulated by the FDA (Unique Ingredient Identifier 1K2ACH4U3R) .

- Celiprolol : FDA-regulated (Unique Ingredient Identifier G1M3398594) with documented vasodilatory applications . Safety data sheets highlight precautions for handling due to delayed toxicity symptoms .

Biological Activity

Cicloprolol hydrochloride is a novel beta-blocking agent that exhibits unique pharmacological properties, including high selectivity for beta-1 adrenergic receptors and intrinsic sympathomimetic activity. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Cicloprolol functions primarily as a partial agonist at beta-1 adrenergic receptors. Its dual action allows it to act as both an agonist and antagonist depending on the level of endogenous catecholamines. This characteristic is particularly beneficial in managing conditions like chronic heart failure, where it can enhance cardiac output without significantly increasing heart rate or systemic blood pressure .

Key Findings:

- Cardiac Output Improvement : In clinical studies, cicloprolol has been shown to increase cardiac output by approximately 24% and stroke volume by 22% without inducing significant changes in heart rate or blood pressure .

- Isovolumetric Relaxation : Cicloprolol administration resulted in a significant decrease in the time constant of isovolumetric relaxation by 43%, indicating enhanced diastolic function .

Biological Activity Overview

Cicloprolol exhibits various biological activities that contribute to its therapeutic profile. Below are some of the notable effects:

Case Studies

- Study on Hemodynamic Effects :

-

Chronic Heart Failure Safety Evaluation :

- Participants : Twenty-five patients with chronic heart failure.

- Design : Crossover double-blind placebo-controlled study over two weeks.

- Findings : Cicloprolol did not affect resting heart rate but significantly reduced peak exercise heart rate, indicating its potential utility in managing exercise tolerance in heart failure patients .

Research Findings

Recent studies have further elucidated the biological activity of cicloprolol:

- A study indicated that cicloprolol's partial agonist activity at beta-1 receptors leads to increased resting supine heart rate and systolic blood pressure, which could be advantageous in specific clinical settings .

- Another investigation highlighted cicloprolol's ability to improve diastolic function through enhanced isovolumetric relaxation dynamics, similar to other sympathomimetic agents .

Q & A

Q. How is this compound’s selectivity for β1-adrenoceptors experimentally validated, and what assays differentiate it from β2-adrenoceptor antagonists?

- Methodological Answer : Radioligand binding assays using isolated human β1- and β2-adrenoceptor membranes are standard. Competitive binding studies with selective ligands (e.g., CGP-12177 for β1) quantify receptor affinity (pKi values). Functional assays, such as cAMP inhibition in transfected cells, confirm partial agonist activity. Cross-reactivity with β2 receptors is tested via similar assays, with this compound showing >100-fold selectivity for β1 (EC50 = 0.1 nM for β1 vs. negligible β2 activity) .

Q. What are the recommended protocols for synthesizing and characterizing this compound in academic labs?

- Methodological Answer : Synthesis typically involves reacting 4-(2-cyclopropylmethoxyethoxy)phenol with isopropylamine derivatives under controlled pH. Purification via recrystallization in ethanol/HCl yields the hydrochloride salt. Characterization requires elemental analysis (C, H, N), HPLC purity ≥97%, and spectral data (IR, H/C NMR). For publication, include detailed synthetic steps, solvent ratios, and yield calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported partial agonist activity of this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from model-specific factors (e.g., cell type, receptor density). Systematic comparison using standardized assays (e.g., CHO cells expressing human β1-adrenoceptors) with controlled cAMP measurement protocols is critical. Meta-analyses of published data can identify confounding variables (e.g., temperature, GTP concentrations). Replicate studies using identical conditions and report raw data to facilitate cross-study validation .

Q. What experimental design considerations are essential for evaluating this compound’s efficacy in coronary heart disease (CHD) models?

- Methodological Answer : In vivo studies should use ischemia-reperfusion rodent models with endpoints like infarct size reduction and hemodynamic monitoring. Dose-response curves (e.g., 0.1–10 mg/kg) must include controls (e.g., propranolol for β-blockade comparison). Ex vivo Langendorff heart preparations can isolate direct cardiac effects. Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .

Q. What strategies mitigate variability in this compound’s pharmacokinetic (PK) data between preclinical species and humans?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to account for species differences in metabolism (e.g., CYP450 isoform expression). Validate models with in vitro microsomal stability assays and in vivo PK studies in multiple species (rats, dogs). Adjust for plasma protein binding differences using equilibrium dialysis. Cross-reference with structural analogs (e.g., celiprolol) to identify shared metabolic pathways .

Q. How should researchers approach comparative studies between this compound and newer β1-selective antagonists with improved safety profiles?

- Methodological Answer : Design head-to-head studies focusing on receptor occupancy (SPECT imaging) and adverse event rates (e.g., bronchoconstriction in asthma models). Use blinded, randomized protocols with standardized endpoints (e.g., exercise tolerance tests in CHD models). Include meta-regression analyses to contextualize historical data .

Methodological Best Practices

- Data Reporting : Follow Beilstein Journal guidelines: provide raw spectral data, HPLC chromatograms, and statistical analyses (e.g., RSD ≤2% for triplicate measurements) .

- Ethical Compliance : For in vivo studies, justify sample sizes using power analysis and adhere to ARRIVE guidelines for translational rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.